A Technical Guide to (4-Methoxypyridin-2-yl)methanamine Dihydrochloride: Properties, Synthesis, and Applications
A Technical Guide to (4-Methoxypyridin-2-yl)methanamine Dihydrochloride: Properties, Synthesis, and Applications
Introduction
(4-Methoxypyridin-2-yl)methanamine dihydrochloride is a heterocyclic organic compound that serves as a valuable building block for researchers in organic synthesis and medicinal chemistry. Its structure, featuring a substituted pyridine ring linked to a primary aminomethyl group, presents multiple points for chemical modification, making it an attractive scaffold for the construction of complex molecular architectures. Pyridine derivatives are integral to the development of pharmaceuticals and agrochemicals, and this particular intermediate, stabilized as a dihydrochloride salt, offers enhanced handling and solubility characteristics compared to its free base form.[1][2]
This guide provides an in-depth technical overview of (4-Methoxypyridin-2-yl)methanamine dihydrochloride, covering its core chemical and physical properties, validated synthetic and purification protocols, reactivity profile, and its applications in drug discovery. The information is tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent.
Physicochemical Properties
The dihydrochloride salt form of (4-Methoxypyridin-2-yl)methanamine dictates many of its physical properties. The protonation of both the pyridine nitrogen and the primary amine nitrogen significantly increases the compound's polarity. This structural feature is key to its utility, rendering it soluble in aqueous and polar protic solvents, which can be advantageous for certain reaction conditions and for purification.
| Property | Value | Source |
| IUPAC Name | (4-methoxy-2-pyridinyl)methanamine;dihydrochloride | [3] |
| CAS Number | 1344046-06-5 | [4] |
| Molecular Formula | C₇H₁₂Cl₂N₂O | [4] |
| Molecular Weight | 211.09 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid (Predicted) | N/A |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents like diethyl ether and hexanes (Predicted) | N/A |
| Stability | Stable under recommended storage conditions. Aminopyridine salts exhibit good chemical stability.[5] | [4] |
| Storage | Store at room temperature under an inert atmosphere.[4] | [4] |
Synthesis and Purification
The most direct and reliable synthesis of (4-Methoxypyridin-2-yl)methanamine involves the reduction of the commercially available precursor, 4-methoxy-2-cyanopyridine. Catalytic hydrogenation is the preferred method due to its high efficiency and clean reaction profile.
Caption: Synthetic workflow for the target compound.
Experimental Protocol: Synthesis of the Free Base
Rationale: This procedure utilizes a palladium-on-carbon catalyst for the hydrogenation of the nitrile group. The reaction is conducted in a methanolic ammonia solution; the ammonia helps to suppress the formation of secondary amine byproducts by competing for reaction with the intermediate imine.
-
Reactor Setup: To a 500 mL hydrogenation vessel, add 4-methoxy-2-cyanopyridine (13.4 g, 100 mmol) and 10% Palladium on Carbon (Pd/C, 1.0 g, ~50% wet).
-
Solvent Addition: Add 200 mL of a 7N solution of ammonia in methanol.
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Hydrogenation: Seal the vessel and purge it three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 x 50 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield (4-Methoxypyridin-2-yl)methanamine as a crude oil.
Experimental Protocol: Dihydrochloride Salt Formation and Purification
Rationale: Converting the free base to its dihydrochloride salt is a standard method for improving the compound's stability, crystallinity, and ease of handling. The use of HCl in a solvent like isopropanol or ether allows for the controlled precipitation of the pure salt.
-
Dissolution: Dissolve the crude free base from the previous step in 150 mL of isopropanol.
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Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a 2M solution of hydrogen chloride in diethyl ether or isopropanol until the solution becomes strongly acidic (pH < 2, checked with moist pH paper). A white precipitate will form immediately.
-
Crystallization: Stir the resulting slurry at 0 °C for 1 hour to ensure complete precipitation.
-
Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with cold diethyl ether (3 x 50 mL) to remove any non-polar impurities and residual solvent.
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Drying: Dry the product in a vacuum oven at 40 °C to a constant weight to afford (4-Methoxypyridin-2-yl)methanamine dihydrochloride as a white crystalline solid.
Chemical Reactivity and Stability
The reactivity of this molecule is governed by the primary amine, the pyridine ring, and the methoxy group. In its dihydrochloride salt form, the nucleophilicity of the nitrogen atoms is quenched due to protonation. Therefore, reactions typically require the liberation of the free base using a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).
Caption: Key reactive sites on the free base molecule.
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Primary Amine: This is the most common site for derivatization. It readily undergoes N-acylation with acid chlorides or anhydrides to form amides, and N-alkylation with alkyl halides to form secondary or tertiary amines. These reactions are fundamental in building larger molecules for drug discovery libraries.[6]
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Pyridine Ring: The 4-methoxy group is electron-donating, which activates the pyridine ring towards electrophilic substitution.[2] However, the nitrogen atom's electron-withdrawing nature and its protonation in acidic media deactivates the ring. In the free base form, the molecule can participate in nucleophilic aromatic substitution, although literature suggests that forming a pyridinium salt is often necessary to enhance reactivity towards nucleophiles.[7][8]
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Stability: The dihydrochloride salt is significantly more stable to air and moisture than the free base, which can be susceptible to oxidation and carboxylation (reaction with CO₂). As a salt of a strong acid and a weak base, its aqueous solution will be acidic. It is stable under refrigeration and at room temperature when protected from moisture.[4][5]
Spectral Analysis (Predicted)
While experimental spectra for this specific salt are not widely published, its features can be reliably predicted based on its structure and data from analogous compounds.
| Analysis Type | Expected Features |
| ¹H NMR | Aromatic Protons: 3 distinct signals in the aromatic region (~6.5-8.0 ppm). Methylene Protons (-CH₂-): A singlet or broad singlet around 4.0-4.5 ppm. Methoxy Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm. Amine/Ammonium Protons (-NH₃⁺, -NH⁺-): Very broad signals, often exchanging with solvent protons (D₂O) and appearing over a wide range. |
| ¹³C NMR | Aromatic Carbons: 5 signals in the ~105-165 ppm range, with the carbon bearing the methoxy group being the most downfield. Methylene Carbon (-CH₂-): A signal around 45-50 ppm. Methoxy Carbon (-OCH₃): A signal around 55-60 ppm. |
| Mass Spec (ESI+) | The analysis would show the molecular ion for the free base [M+H]⁺ at m/z ≈ 139.09.[9][10] |
| Infrared (IR) | N-H Stretch: Broad absorption from 2500-3200 cm⁻¹ characteristic of ammonium salts. C-H Stretch: Aromatic and aliphatic C-H stretches around 2850-3100 cm⁻¹. C=N, C=C Stretch: Pyridine ring vibrations in the 1500-1650 cm⁻¹ region. C-O Stretch: A strong band around 1250-1300 cm⁻¹ for the aryl ether. |
Applications in Research and Drug Development
(4-Methoxypyridin-2-yl)methanamine dihydrochloride is primarily used as a structural motif and intermediate in the synthesis of biologically active compounds.
Caption: Role in the drug discovery pipeline.
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Scaffold for Medicinal Chemistry: The 4-methoxypyridine core is present in numerous compounds investigated for various therapeutic targets. The aminomethyl "handle" allows for the straightforward attachment of diverse functional groups, enabling chemists to rapidly generate libraries of related compounds for structure-activity relationship (SAR) studies.[11][12]
-
Fragment-Based Drug Discovery (FBDD): Due to its relatively low molecular weight and structural features, this molecule can be considered a valuable fragment for FBDD campaigns.
-
Intermediate for Target Synthesis: It serves as a key precursor for more complex molecules where the substituted pyridine moiety is required. Its role as an intermediate is crucial for creating compounds with potential biological activity in areas such as neuroscience and oncology.[1][11]
Safe Handling and Storage
Proper handling of (4-Methoxypyridin-2-yl)methanamine dihydrochloride is essential for laboratory safety. The safety profile is based on data from the free base and related aminopyridine compounds.[9][13]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a standard laboratory coat.
-
Handling:
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust. Take measures to prevent dust generation.
-
Avoid contact with skin, eyes, and clothing. The free base is known to cause skin and serious eye irritation.[9] Dihydrochloride salts can be corrosive.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container to prevent moisture absorption.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.
-
Storage under an inert atmosphere is recommended for long-term stability.[4]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
References
- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
- (4-Methoxypyridin-2-yl)methanamine dihydrochloride. BLD Pharm.
- 4-Methoxypyridine N-oxide: An electron-rich ligand that can simultaneously bridge three silver atoms.
- Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence. LookChem.
- 4-Methoxypyridine. ExSyn Corp.
- (4-Methoxypyridin-2-yl)methanamine dihydrochloride. ChemicalBook.
- SAFETY DATA SHEET - 4-Methoxypyridine. Fisher Scientific.
- Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed.
- New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt. MDPI.
- (4-Methoxypyridin-2-yl)methanamine. PubChem.
- N-Aminopyridinium Salts as Precursors for N-Centered Radicals. Organic Letters.
- SAFETY DATA SHEET - 4-(Pyrrolidin-1-yl)pyridine. Sigma-Aldrich.
- (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine synthesis. ChemicalBook.
- Crystal structures of 2-aminopyridine citric acid salts. PubMed Central.
- SAFETY DATA SHEET - 2-Amino-4-methylpyridine. Sigma-Aldrich.
- SAFETY DATA SHEET - 4-Aminopyridine. Sigma-Aldrich.
- SAFETY DATA SHEET - Benzenemethanamine, 4-methoxy-. Fisher Scientific.
- (4-Methoxypyridin-2-yl)methanamine dihydrochloride. Frontier Specialty Chemicals.
- N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central.
- (2-Methoxypyridin-4-yl)methanamine dihydrochloride. PubChem.
- (4-methoxypyridin-2-yl)methanamine. PubChemLite.
- Discovery of an mGlu3 selective and CNS penetrant negative allosteric modul
- Applications of machine learning in drug discovery and development. PubMed.
- 4-Methoxypyridine(620-08-6) 1H NMR spectrum. ChemicalBook.
- Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
- In Silico-Guided Rational Drug Design and Synthesis of Novel TRPV1 Agonists. PubMed.
- Preparation method of a rabeprazole sodium intermediate.
Sources
- 1. innospk.com [innospk.com]
- 2. exsyncorp.com [exsyncorp.com]
- 3. (2-Methoxypyridin-4-yl)methanamine dihydrochloride | C7H12Cl2N2O | CID 70701081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1344046-06-5|(4-Methoxypyridin-2-yl)methanamine dihydrochloride|BLD Pharm [bldpharm.com]
- 5. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of machine learning in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (4-Methoxypyridin-2-yl)methanamine | C7H10N2O | CID 22292761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - (4-methoxypyridin-2-yl)methanamine (C7H10N2O) [pubchemlite.lcsb.uni.lu]
- 11. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Silico-Guided Rational Drug Design and Synthesis of Novel 4-(Thiophen-2-yl)butanamides as Potent and Selective TRPV1 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
